molecular formula C9H17NO B14122300 Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl-

Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl-

Cat. No.: B14122300
M. Wt: 155.24 g/mol
InChI Key: PKSJDCCFDXWPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- is an organic compound with the molecular formula C9H17NO It is a derivative of cyclopropane, characterized by the presence of a carboxamide group and five methyl groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,2,2,3,3-pentamethylcyclopropane with a suitable amide-forming reagent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The methyl groups and the carboxamide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted cyclopropanecarboxamide derivatives .

Scientific Research Applications

Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The unique structure of the compound allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- include other cyclopropane derivatives with different substituents, such as:

  • Cyclopropanecarboxamide
  • 1,2,2,3,3-pentamethylcyclopropane
  • Cyclopropanecarboxylic acid

Uniqueness

The uniqueness of Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- lies in its specific combination of a cyclopropane ring with five methyl groups and a carboxamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1,2,2,3,3-pentamethylcyclopropane-1-carboxamide

InChI

InChI=1S/C9H17NO/c1-7(2)8(3,4)9(7,5)6(10)11/h1-5H3,(H2,10,11)

InChI Key

PKSJDCCFDXWPLW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C(=O)N)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.